molecular formula C6H11BrO B14252185 3-Bromo-4-methylpent-3-en-2-ol CAS No. 247228-72-4

3-Bromo-4-methylpent-3-en-2-ol

Cat. No.: B14252185
CAS No.: 247228-72-4
M. Wt: 179.05 g/mol
InChI Key: SZAGXWBOMWMFOD-UHFFFAOYSA-N
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Description

3-Bromo-4-methylpent-3-en-2-ol is an organic compound with the molecular formula C₆H₁₁BrO It is characterized by the presence of a bromine atom, a hydroxyl group, and a double bond within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylpent-3-en-2-ol typically involves the bromination of 4-methylpent-3-en-2-ol. This reaction can be carried out using bromine (Br₂) in an organic solvent such as dichloromethane (CH₂Cl₂) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4-methylpent-3-en-2-ol finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methylpent-3-en-2-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, enabling it to participate in nucleophilic substitution and oxidation-reduction reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects .

Comparison with Similar Compounds

  • 4-Bromo-3-methylpent-4-en-2-ol
  • 3-Penten-2-ol, 3-bromo-4-methyl

Comparison: 3-Bromo-4-methylpent-3-en-2-ol is unique due to the specific positioning of the bromine atom and the double bond, which imparts distinct reactivity compared to its analogs. For instance, 4-Bromo-3-methylpent-4-en-2-ol has the bromine atom at a different position, leading to variations in its chemical behavior and applications .

Properties

CAS No.

247228-72-4

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

IUPAC Name

3-bromo-4-methylpent-3-en-2-ol

InChI

InChI=1S/C6H11BrO/c1-4(2)6(7)5(3)8/h5,8H,1-3H3

InChI Key

SZAGXWBOMWMFOD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C(C)C)Br)O

Origin of Product

United States

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